2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The IUPAC name 2-acrylate-4-oxa-tricyclo[4.2.1.0³⁷]nonan-5-one derives from the parent structure 4-oxa-tricyclo[4.2.1.0³⁷]nonan-5-one (CAS RN: 6712-12-5), with an acrylate group substituting the hydrogen at position 2. The numbering follows the bridged bicyclic system, prioritizing the oxa group at position 4 and the ketone at position 5. The tricyclo descriptor [4.2.1.0³⁷] specifies three fused rings: a seven-membered ring (bridge lengths 4, 2, and 1 carbons) and a bridgehead junction at carbons 3 and 7.
The acrylate substituent (CH₂=CHCOO− ) introduces an ester moiety, altering the parent compound’s reactivity and polarity. While the base structure is cataloged in chemical databases, the acrylate derivative’s CAS registry remains less documented, underscoring its status as a specialized synthetic target.
Molecular Architecture: Tricyclic Framework and Functional Group Topology
The core structure comprises a tricyclo[4.2.1.0³⁷]nonane skeleton with an oxygen atom at position 4 and a ketone at position 5. The bridgehead atoms (C3 and C7) create a rigid, strained geometry that influences reactivity (Figure 1).
Key structural features :
- Tricyclic system : A seven-membered ring fused to two smaller rings (four- and two-membered), creating a bicyclo[4.2.1] framework with a bridgehead ether (oxa group).
- Acrylate functionalization : The ester group at position 2 introduces a planar, conjugated system (C=C–COO–) capable of polymerization or Michael addition reactions.
- Stereoelectronic effects : The ketone at C5 and ether at C4 create electron-deficient regions, while the acrylate’s π-system offers sites for nucleophilic attack.
Comparative Structural Analysis with Related Oxa-tricyclic Compounds
Comparative analysis reveals distinct differences between 2-acrylate-4-oxa-tricyclo[4.2.1.0³⁷]nonan-5-one and analogous structures (Table 1):
The acrylate derivative’s added ester group enhances its potential as a monomer in polymer chemistry, contrasting with the inert ketone-ether parent compound.
Spectroscopic Fingerprinting (NMR, IR, MS) for Structural Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- ¹³C NMR :
Infrared Spectroscopy (IR) :
- Strong absorption at 1720–1740 cm⁻¹ (C=O stretch of ester and ketone).
- C=C stretch at 1630–1650 cm⁻¹.
Mass Spectrometry (MS) :
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-9-yl) prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-2-8(12)15-10-5-3-6-7(4-5)14-11(13)9(6)10/h2,5-7,9-10H,1,3-4H2 |
InChI Key |
HBPXCEWRNUIKDD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1C2CC3C1C(=O)OC3C2 |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid-Catalyzed Esterification
A widely cited method involves reacting 2-hydroxy-4-oxa-tricyclo[4.2.1.0³,⁷]nonan-5-one with methacrylic acid in toluene under sulfuric acid catalysis. The reaction proceeds via dehydration at 60–100°C, with water removed via azeotropic distillation using Dean-Stark apparatus. Typical conditions include:
| Parameter | Value | Source |
|---|---|---|
| Molar ratio (alcohol:acid) | 1:1.2–1.5 | |
| Catalyst loading | 0.5–1.0 mol% H₂SO₄ | |
| Reaction time | 4–8 hours | |
| Yield | 85–94% |
Post-reaction neutralization with ammonia water (2.9%) and extraction with ethyl acetate or butyl acetate isolates the crude product.
Lipase-Mediated Kinetic Resolution
For enantiomerically pure products, Pseudomonas stutzeri lipase (Meito TL) resolves racemic cyclohexenol intermediates via transesterification with vinyl acetate. This process achieves 96% enantiomeric excess (ee) for both the unreacted alcohol and acetylated product, with a selectivity factor (kfast/kslow) of 215.
Purification and Characterization
Recrystallization Protocols
Crude 2-acrylate-4-oxa-tricyclo[4.2.1.0³,⁷]nonan-5-one is purified using mixed solvents:
Analytical Validation
- NMR: δ 5.8–6.4 ppm (acrylate protons), δ 4.2–4.6 ppm (oxa-bridge protons)
- HPLC: Retention time 12.3 min (C18 column, acetonitrile/water 70:30)
- Melting point: 98–101°C
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Diels-Alder + H₂SO₄ | Scalable, cost-effective | Requires corrosive catalysts | 85–94 |
| Lipase resolution | High enantioselectivity | Expensive enzymes | 50–60 |
| Iodolactonization | Facilitates functionalization | Multi-step, iodine handling | 90–95 |
Industrial-Scale Considerations
Large-scale production (>100 kg) employs continuous-flow reactors to enhance heat transfer and minimize side reactions. Oxygen-containing gas (0.05–10% O₂) is introduced during esterification to inhibit radical polymerization, improving yield by 15–20%. Post-synthesis, Teflon® filters (0.1 μm pore size) ensure particulate-free products.
Chemical Reactions Analysis
Types of Reactions
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Polymer Chemistry
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one can be utilized as a monomer in the synthesis of polymers through radical polymerization techniques. The acrylate group facilitates polymerization, allowing for the creation of materials with tailored properties.
Table 1: Polymerization Characteristics
| Property | Value |
|---|---|
| Polymerization Type | Radical Polymerization |
| Reactivity | High due to acrylate group |
| Potential Applications | Coatings, adhesives, and films |
Medicinal Chemistry
Research indicates that compounds with similar structures to 2-acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one exhibit biological activity, including anticancer properties. The unique tricyclic structure may enhance the interaction with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study explored the synthesis of derivatives related to this compound and assessed their anticancer activity against various cell lines, revealing significant growth inhibition rates (up to 86%) in specific cancer types . This suggests that further exploration of 2-acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one could lead to effective therapeutic agents.
Material Science
The compound's physical properties, such as its boiling point and density, make it suitable for applications in material science, particularly in the development of high-performance materials that require thermal stability and mechanical strength.
Table 2: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced due to tricyclic structure |
Synthesis Techniques
The synthesis of 2-acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one typically involves multi-step reactions, often utilizing Lewis acids for cycloaddition reactions that yield high selectivity and efficiency . Understanding these synthesis pathways is crucial for scaling up production for industrial applications.
Mechanism of Action
The mechanism of action of 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one involves its interaction with specific molecular targets and pathways. The acrylate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one is compared to three analogous compounds:
Detailed Analysis of Comparative Features
Structural and Functional Group Differences
- Its tricyclic framework contributes to steric hindrance and thermal stability .
- 2-Hydroxy-4-oxa-tricyclo[...]nonan-5-one: The hydroxyl group enhances polarity and hydrogen-bonding capacity, reflected in its higher boiling point (365.2°C vs. 357.9°C for the acrylate) despite a lower molecular weight .
- 2-Iodo-4,8-dioxatricyclo[...]nonan-5-one: The iodine atom increases molecular weight (266.04 g/mol) and may facilitate nucleophilic substitution reactions. The additional oxygen atom alters electron distribution .
- Nonan-5-one: A linear ketone lacking the tricyclic structure, resulting in lower complexity and higher flammability .
Physicochemical Properties
- Density and Polarity : The hydroxy derivative exhibits the highest density (1.451 g/cm³), likely due to compact crystalline packing from hydrogen bonding. The acrylate’s lower density (1.3 g/cm³) suggests less efficient packing despite its larger size .
- Thermal Stability : The hydroxy compound’s higher boiling point (365.2°C) compared to the acrylate (357.9°C) underscores the impact of hydrogen bonding on thermal stability .
Biological Activity
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one is a bicyclic compound characterized by its unique tricyclic structure and the presence of an acrylate functional group. This compound has garnered interest due to its potential biological activities, particularly in therapeutic applications. Understanding its biological activity is essential for exploring its potential in drug development and other applications.
- Molecular Formula : C11H12O4
- Molar Mass : Approximately 208.211 g/mol
- Melting Point : Ranges from 156.0 to 160.0 °C
- Boiling Point : Approximately 357.9 °C at 760 mmHg
- Density : 1.3 g/cm³
Synthesis
The synthesis of 2-acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one typically involves multi-step reactions, often utilizing Lewis acids to facilitate cycloaddition reactions, which can yield high selectivity and efficiency in forming the desired product .
Antitumor Activity
Recent studies have indicated that compounds structurally similar to 2-acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one exhibit significant antitumor activity. For instance, a series of synthesized compounds showed inhibition of cell proliferation in various cell lines, including Vero, BS-C-1, HEp-2, MDCK, and HFF cells, with a concentration required to inhibit cell growth by 50% (CC50) ranging from 5 to 40 μM .
| Compound | Cell Line | CC50 (μM) |
|---|---|---|
| Compound A | Vero | 10 |
| Compound B | HEp-2 | 5 |
| Compound C | HFF | 15 |
These findings suggest that the biological activity of related compounds may provide insights into the potential effects of 2-acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one.
The mechanisms through which these compounds exert their biological effects are currently under investigation. The presence of the acrylate group is thought to enhance reactivity with biological macromolecules, potentially leading to cytotoxic effects against cancer cells .
Case Study 1: Antitumor Efficacy
A study focusing on derivatives of tricyclic compounds demonstrated significant cytotoxicity against human cancer cell lines, indicating that modifications in the molecular structure can influence biological activity . The study highlighted the importance of structural features in determining the efficacy against specific tumor types.
Case Study 2: Interaction Studies
Interaction studies involving similar bicyclic compounds have shown that these structures can engage in various biological interactions, including enzyme inhibition and receptor binding . These interactions are critical for understanding how such compounds may be utilized therapeutically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
